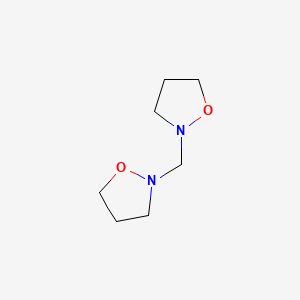

Di(isoxazolidin-2-yl)methane

Description

Structure

3D Structure

Properties

CAS No. |

63489-62-3 |

|---|---|

Molecular Formula |

C7H14N2O2 |

Molecular Weight |

158.20 g/mol |

IUPAC Name |

2-(1,2-oxazolidin-2-ylmethyl)-1,2-oxazolidine |

InChI |

InChI=1S/C7H14N2O2/c1-3-8(10-5-1)7-9-4-2-6-11-9/h1-7H2 |

InChI Key |

FPZNJBANFIUKDO-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(OC1)CN2CCCO2 |

Origin of Product |

United States |

Synthetic Methodologies for Di Isoxazolidin 2 Yl Methane and Its Derivatives

Direct Synthesis Strategies

The direct synthesis of Di(isoxazolidin-2-yl)methane, a molecule featuring two isoxazolidine (B1194047) rings linked by a methylene (B1212753) bridge, can be approached through reactions that form the core structure in a highly convergent manner. These strategies typically involve condensation and subsequent cyclization steps.

Condensation Reactions in this compound Synthesis

Condensation reactions are a foundational method for assembling the precursors to N,N'-bridged bis-isoxazolidine structures. These reactions typically involve the formation of a key intermediate, such as a bis-nitrone, from smaller building blocks. For instance, in a related synthesis of symmetrical bis-pyrrolo isoxazoles, glyoxal (B1671930) is condensed with N-phenyl hydroxylamines in an aqueous medium to generate glyoxal bis-nitrones. rsc.org This process of forming a dimeric 1,3-dipole from a dialdehyde (B1249045) and a hydroxylamine (B1172632) derivative illustrates a key condensation strategy. A common general method involves the reaction of suitable aldehydes or ketones with hydroxylamine derivatives to produce the necessary precursors for isoxazolidine formation. smolecule.com

Cyclization Reactions in the Formation of this compound

Following the initial condensation, cyclization reactions are employed to form the heterocyclic rings. Intramolecular N-O bond formation is a key step in the synthesis of isoxazolidines from appropriately substituted precursors. nih.gov In the case of bis-isoxazolidine synthesis, the strategy involves a cycloaddition where the pre-formed bis-nitrone reacts with a dipolarophile. For example, the thermal 1,3-dipolar cycloaddition of glyoxal bis-nitrones with N-substituted maleimides proceeds rapidly in an aqueous medium at 70 °C to yield symmetrical bis-pyrrolo isoxazoles. rsc.org This type of cycloaddition, which forms the two isoxazolidine rings simultaneously from a bridged 1,3-dipole, represents an efficient cyclization pathway. rsc.org Another approach involves the cyclization of precursor molecules that already contain both the necessary carbonyl and nitrogen functionalities, which can be induced under acidic or basic conditions. smolecule.com

Precursor-Based Synthetic Approaches to Isoxazolidine Scaffolds

A predominant strategy for constructing the isoxazolidine ring, a key component of this compound, involves building the heterocyclic scaffold from acyclic precursors. The 1,3-dipolar cycloaddition reaction is the most powerful and widely used of these methods.

1,3-Dipolar Cycloaddition Reactions (3+2CA) for Isoxazolidine Formation

The 1,3-dipolar cycloaddition (1,3-DC), also known as the Huisgen cycloaddition, is a cornerstone in the synthesis of five-membered heterocycles like isoxazolidines. chim.itnih.gov This reaction involves a 1,3-dipole, such as a nitrone, reacting with a dipolarophile, typically an alkene, to form the isoxazolidine ring in a single, concerted step. chim.itrsc.org This method is highly valued for its efficiency and ability to create multiple stereogenic centers. nih.gov The synthesis of novel mono- and bis-isoxazolidine derivatives has been successfully achieved using this reaction. nih.govresearchgate.net

Nitrone-Alkene Cycloadditions in Isoxazolidine Construction

The most versatile and commonly applied variant of the 1,3-DC for isoxazolidine synthesis is the reaction between a nitrone and an alkene. chim.it Nitrones, which are N-oxides of imines, serve as the 1,3-dipole. The reaction proceeds by the combination of the nitrone with the alkene to generate the isoxazolidine ring, forming a new C-C bond and a new C-O bond in the process. chim.it A wide array of isoxazolidine derivatives can be synthesized through the 1,3-dipolar cycloaddition of nitrones with various alkenes. rsc.orgjchps.com The reaction can be carried out under thermal conditions, and in some cases, catalysts can be used to improve efficiency. rsc.orgjchps.com For instance, a series of isoxazolidine moieties were synthesized by reacting nitrones with dipolarophiles in toluene, with NiCl₂ catalysis showing improved yields and shorter reaction times compared to simple reflux. jchps.com

Regioselective and Stereoselective Aspects of Cycloaddition Pathways

The 1,3-dipolar cycloaddition of nitrones and alkenes is often characterized by high regio- and stereoselectivity, which are critical for controlling the final structure of the isoxazolidine product. rsc.org

Regioselectivity , or the orientation of the addition, is primarily governed by both steric and electronic effects, which can be explained by frontier molecular orbital (FMO) theory. chim.it Generally, in cycloadditions involving electron-rich or electron-neutral alkenes with nitrones, the interaction between the highest occupied molecular orbital (HOMO) of the alkene and the lowest unoccupied molecular orbital (LUMO) of the nitrone is dominant. This leads to the preferential formation of the 5-substituted isoxazolidine isomer. chim.it The complete regioselectivity of these reactions is a frequently observed characteristic. rsc.org

Stereoselectivity refers to the spatial arrangement of the atoms in the product. In the cycloaddition of a nitrone to a cyclic alkene, four potential stereoisomers can be formed. nih.gov The stereochemical outcome is often dependent on the reaction conditions, such as solvent and the presence of catalysts. For example, in the reaction between N-benzyl nitrone and indenone, different Lewis acids were found to influence the ratio of the resulting stereoisomers, with some catalysts providing high diastereoselectivity. nih.gov

The table below, based on optimisation studies for the cycloaddition reaction between N-benzyl nitrone of benzaldehyde (B42025) and indenone, illustrates how reaction conditions can influence the yield and stereochemical outcome. nih.gov

| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Total Yield (%) | Isomer Ratio (6a:7a) |

| 1 | - | Toluene | 110 | 24 | 70 | 1:1.5 |

| 2 | - | CH₂Cl₂ | 40 | 72 | 30 | 1:1.5 |

| 3 | - | CH₃CN | 80 | 48 | 40 | 1:1.5 |

| 4 | MgBr₂·OEt₂ (10) | CH₂Cl₂ | 25 | 24 | 60 | 1:2.3 |

| 5 | Sc(OTf)₃ (10) | CH₂Cl₂ | 25 | 12 | 80 | 1:9 |

| 6 | Yb(OTf)₃ (10) | CH₂Cl₂ | 25 | 12 | 85 | 1:9 |

| 7 | Cu(OTf)₂ (10) | CH₂Cl₂ | 25 | 12 | 90 | >1:20 |

Data sourced from a study on the synthesis of isoxazolidine/isoquinolinone hybrids. nih.gov The designations 6a and 7a refer to specific stereoisomers produced in the reaction.

This demonstrates that the choice of Lewis acid catalyst can significantly direct the stereochemical course of the cycloaddition, with Cu(OTf)₂ providing a nearly exclusive formation of one diastereomer. nih.gov

Mechanistic Insights into Cycloaddition Processes (e.g., Asynchronous One-Step Mechanisms)

The formation of the isoxazolidine core, the fundamental building block of this compound and its derivatives, occurs via a [3+2] cycloaddition reaction between a nitrone (the 1,3-dipole) and a dipolarophile (typically an alkene). The mechanism of this transformation has been the subject of extensive theoretical and experimental investigation. While initially conceived as a concerted and synchronous process under the Woodward-Hoffmann rules, modern computational studies, particularly those using Density Functional Theory (DFT), have refined this understanding.

The prevailing mechanistic model for nitrone-alkene cycloadditions is a concerted, asynchronous one-step mechanism . In this model, the two new sigma bonds (C-C and C-O) that form the five-membered isoxazolidine ring are generated within a single transition state, without the formation of a discrete intermediate. However, the term "asynchronous" signifies that the formation of these two bonds is not perfectly simultaneous. One bond begins to form to a greater extent than the other in the transition state structure.

For the synthesis of bis(isoxazolidines) from dinitrones like methylenedinitrone, this asynchronous nature is critical. The degree of asynchronicity is influenced by the electronic properties of both the nitrone and the alkene.

Electron-donating groups on the alkene and electron-withdrawing groups on the nitrone generally lead to a higher degree of asynchronicity, with the C-C bond formation typically leading the C-O bond formation.

Conversely, electron-withdrawing groups on the alkene can result in a "reverse" demand, where C-O bond formation may be more advanced in the transition state.

DFT calculations reveal a transition state geometry that is distorted from the symmetrical structure expected for a purely synchronous pathway. The calculated bond lengths for the incipient C-C and C-O bonds are unequal, providing strong theoretical evidence for the asynchronous model. This asynchronous character explains the high regioselectivity observed in these reactions, as it allows for the minimization of steric and electronic repulsions in the transition state, favoring one constitutional isomer over others.

Functionalization and Derivatization of Isoxazolidine Precursors

The isoxazolidine ring system, present in this compound, is not merely a stable endpoint but a highly versatile synthetic intermediate. Its utility stems primarily from the inherent reactivity of the endocyclic N-O bond. This bond is relatively weak and susceptible to reductive cleavage, providing a reliable method to unmask a 1,3-aminoalcohol functionality. This ring-opening strategy transforms the cyclic precursor into a valuable acyclic chiral scaffold, which can then be used in the synthesis of a diverse array of more complex molecules, including other heterocyclic systems and polyfunctional linear compounds. The stereocenters established during the initial cycloaddition reaction are preserved during this transformation, making it a powerful tool in stereoselective synthesis.

Conversion of Isoxazolidines to 1,3-Aminoalcohols

The most fundamental and widely employed derivatization of the isoxazolidine ring is its reductive cleavage to form 1,3-aminoalcohols. This transformation is a cornerstone of the synthetic utility of isoxazolidines, as it provides access to a key structural motif found in numerous natural products and pharmaceuticals. The N-O bond scission can be achieved under various reducing conditions, with the choice of reagent often depending on the other functional groups present in the molecule.

Common methods for this reductive cleavage include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) in the presence of a metal catalyst such as Raney Nickel (Raney Ni), Palladium on carbon (Pd/C), or Platinum(IV) oxide (PtO₂). This is often a clean and efficient method.

Dissolving Metal Reduction: Using reagents like zinc powder in acetic acid (Zn/AcOH).

Hydride Reduction: Using strong reducing agents like lithium aluminum hydride (LiAlH₄), although this method is less common and may affect other reducible groups like esters or amides.

The reaction proceeds with high fidelity, preserving the stereochemistry of the substituents on the carbon backbone. For example, the reduction of a 3,5-disubstituted isoxazolidine yields the corresponding syn- or anti-1,3-aminoalcohol, depending on the relative stereochemistry of the starting material.

Table 1: Representative Reductive Cleavage of Isoxazolidines to 1,3-Aminoalcohols (This interactive table summarizes typical reaction conditions and outcomes. In a digital format, columns can be sorted.)

| Entry | Isoxazolidine Substrate | Reducing Agent / Conditions | Product | Yield (%) |

| 1 | 3-Phenylisoxazolidine | H₂, Raney Ni, EtOH, rt, 12h | 3-Amino-1-phenylpropan-1-ol | 92 |

| 2 | 5-Methylisoxazolidine | H₂, Pd/C, MeOH, rt, 8h | 4-Aminobutan-2-ol | 88 |

| 3 | 3,5-Diphenylisoxazolidine | Zn, AcOH, 60 °C, 4h | 3-Amino-1,3-diphenylpropan-1-ol | 85 |

| 4 | 2-Benzyl-3-phenylisoxazolidine | H₂, Pd(OH)₂/C, EtOH, rt, 24h | 3-Amino-1-phenylpropan-1-ol | 95 |

Synthesis of α-Hydroxy-γ-Lactams and Hydroxylated Pyrrolidines from Isoxazolidines

Beyond simple 1,3-aminoalcohols, the isoxazolidine moiety serves as a precursor to more complex heterocyclic structures, notably α-hydroxy-γ-lactams and hydroxylated pyrrolidines. These motifs are prevalent in biologically active compounds. This synthetic route typically starts with an isoxazolidine bearing an ester group at the C5 position, which is readily prepared from the cycloaddition of a nitrone with an α,β-unsaturated ester like methyl acrylate.

The synthetic sequence involves two key steps:

Reductive N-O Cleavage and Lactamization: The initial step is the standard reductive cleavage of the N-O bond. This unmasks a γ-amino-β-hydroxy ester intermediate. Under neutral or mildly basic conditions, the newly formed amino group undergoes a spontaneous or promoted intramolecular cyclization via nucleophilic attack on the ester carbonyl, resulting in the formation of a stable five-membered α-hydroxy-γ-lactam.

Lactam Reduction: The resulting lactam can be isolated or directly subjected to further reduction. Treatment with a strong reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃), reduces the amide carbonyl to a methylene group, affording the corresponding hydroxylated pyrrolidine (B122466).

This two-step sequence effectively transforms a simple isoxazolidine into highly functionalized pyrrolidine derivatives, with the stereocenters from the initial cycloaddition dictating the final stereochemistry.

Table 2: Transformation of Isoxazolidine-5-carboxylates (This interactive table illustrates the sequential synthesis of lactams and pyrrolidines. In a digital format, columns can be sorted.)

| Entry | Starting Isoxazolidine | Step 1: Conditions | Intermediate Product (α-Hydroxy-γ-Lactam) | Step 2: Conditions | Final Product (Hydroxylated Pyrrolidine) | Overall Yield (%) |

| 1 | Methyl 3-phenylisoxazolidine-5-carboxylate | H₂, Raney Ni, MeOH | 5-Hydroxy-3-phenylpyrrolidin-2-one | LiAlH₄, THF, reflux | (3-Phenylpyrrolidin-4-yl)methanol | 78 (over 2 steps) |

| 2 | Ethyl 3-methylisoxazolidine-5-carboxylate | Zn, AcOH, rt | 5-Hydroxy-3-methylpyrrolidin-2-one | BH₃·SMe₂, THF, reflux | (3-Methylpyrrolidin-4-yl)methanol | 72 (over 2 steps) |

Catalytic Strategies in this compound Synthesis

While the thermal [3+2] cycloaddition to form isoxazolidines is effective, it can require harsh conditions (high temperatures, long reaction times) and may suffer from low regio- or stereoselectivity. To overcome these limitations, catalytic strategies have been developed, with Lewis acid catalysis being the most prominent.

Lewis acids can accelerate the reaction and control its stereochemical outcome by coordinating to the nitrone. The coordination of a Lewis acid (e.g., MgBr₂, Zn(OTf)₂, Cu(II) complexes) to the oxygen atom of the nitrone has two major effects:

Rate Acceleration: It lowers the energy of the nitrone's Lowest Unoccupied Molecular Orbital (LUMO), reducing the HOMO-LUMO energy gap between the nitrone and the alkene. This leads to a significant increase in the reaction rate, allowing the cycloaddition to proceed under milder conditions.

Stereocontrol: In reactions involving chiral substrates or catalysts, the rigid, organized transition state formed by the catalyst-nitrone complex can dramatically enhance diastereoselectivity and/or enantioselectivity. Chiral Lewis acids are particularly valuable for asymmetric synthesis, leading to the formation of enantioenriched isoxazolidines.

In the context of synthesizing bis(isoxazolidines) like derivatives of this compound, a catalyst can ensure that both cycloaddition events proceed efficiently and with consistent stereocontrol.

Table 3: Comparison of Thermal vs. Lewis Acid-Catalyzed Bis(isoxazolidine) Synthesis (Reaction: Methylenedinitrone + 2 eq. Styrene. This interactive table highlights the benefits of catalysis. In a digital format, columns can be sorted.)

| Entry | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) |

| 1 | None (Thermal) | 80 | 48 | 55 | 60:40 |

| 2 | MgBr₂ (10%) | 25 | 12 | 85 | 92:8 |

| 3 | Zn(OTf)₂ (10%) | 25 | 10 | 91 | 95:5 |

| 4 | Chiral Cu(II)-Box (10%) | 0 | 24 | 88 | 96:4 (and 94% ee for anti) |

As shown in the table, the use of Lewis acid catalysts not only allows the reaction to proceed at room temperature but also significantly improves both the chemical yield and the diastereoselectivity of the bis-adduct formation.

Chemical Reactivity and Mechanistic Investigations of Di Isoxazolidin 2 Yl Methane

Nucleophilic Reactivity of the Isoxazolidine (B1194047) Nitrogen Atoms

The nitrogen atoms within the isoxazolidine rings of di(isoxazolidin-2-yl)methane possess nucleophilic characteristics. smolecule.com This inherent nucleophilicity allows them to react with various electrophiles, leading to substitution reactions. smolecule.comnih.gov The lone pair of electrons on the nitrogen atoms can attack electron-deficient centers, resulting in the formation of new covalent bonds. This reactivity is a foundational aspect of the isoxazolidine moiety and is crucial for the synthesis of more complex derivatives. mdpi.comresearchgate.net The specific conditions and the nature of the electrophile can influence the outcome of these reactions, opening avenues for diverse chemical transformations.

Intramolecular Rearrangement Reactions

The structural framework of this compound and its derivatives is amenable to intramolecular rearrangements, particularly under photochemical conditions. These reactions involve the reorganization of the molecular structure to form new cyclic systems.

Di-π-Methane Rearrangement Analogues in Isoxazolidine Systems

The di-π-methane rearrangement is a well-established photochemical reaction involving molecules with two π-systems separated by a saturated carbon atom. wikipedia.orgscribd.com In a manner analogous to this, this compound and related isoxazolidine systems can undergo similar rearrangements. smolecule.com This type of reaction typically involves the formation of a diradical intermediate, followed by a 1,2-shift of one of the π-systems and subsequent bond formation to yield a cyclopropane-containing product. wikipedia.orgnumberanalytics.com The presence of the two isoxazolidine rings introduces heteroatoms into the system, which can influence the course and efficiency of the rearrangement. researchgate.net The reaction provides a pathway to complex polycyclic structures from relatively simple starting materials. numberanalytics.comresearchgate.net

Photochemical Activation and Rearrangement Pathways

The intramolecular rearrangements of this compound are often initiated by photochemical activation. smolecule.com Upon absorption of light, the molecule is promoted to an electronically excited state, which possesses the necessary energy to overcome the activation barrier for rearrangement. numberanalytics.comnih.gov The specific pathway of the rearrangement can be influenced by the multiplicity of the excited state (singlet or triplet). wikipedia.org For instance, in many di-π-methane rearrangements, triplet excited states are involved, often requiring the use of a photosensitizer to facilitate the population of the triplet state. wikipedia.orgbaranlab.org The efficiency and outcome of these photochemical rearrangements can also be affected by the reaction medium, with studies showing accelerated reactions in aqueous suspensions. d-nb.info The mechanism involves the formation of key intermediates, such as diradicals, and proceeds through a series of steps to yield the final rearranged product. nih.gov

Intermolecular Cycloaddition Capabilities

This compound can participate in intermolecular cycloaddition reactions, a powerful class of reactions for the synthesis of five-membered rings. smolecule.comsfu.ca

Participation in 1,3-Dipolar Cycloadditions with Various Dipolarophiles

Isoxazolidines are capable of acting as 1,3-dipoles in cycloaddition reactions. smolecule.comresearchgate.net This reactivity allows this compound to react with a variety of dipolarophiles, which are typically alkenes or alkynes, to form new, more complex cyclic structures. mdpi.comwikipedia.org The 1,3-dipolar cycloaddition is a concerted process that leads to the stereoselective formation of new rings with multiple stereocenters. sfu.caresearchgate.net This reaction is a cornerstone in the synthesis of various heterocyclic compounds. mdpi.comwikipedia.org

Influence of Substituents on Reaction Selectivity

The selectivity of 1,3-dipolar cycloaddition reactions involving isoxazolidine derivatives can be significantly influenced by the nature of the substituents on both the isoxazolidine ring and the dipolarophile. mdpi.com Electronic effects play a crucial role, with electron-withdrawing or electron-donating groups on the reactants affecting the energies of the frontier molecular orbitals, which in turn governs the regioselectivity and stereoselectivity of the reaction. mdpi.comwikipedia.orgacademie-sciences.fr For instance, the presence of electron-withdrawing groups on the dipolarophile can enhance the reaction rate. academie-sciences.fr Steric factors also play a significant part in determining the preferred orientation of the reacting molecules, thereby influencing the diastereoselectivity of the cycloaddition. mdpi.com

C-H Bond Functionalization Adjacent to Isoxazolidine Moieties

The functionalization of C-H bonds adjacent to nitrogen-containing heterocycles is a powerful tool in synthetic organic chemistry for the introduction of molecular complexity. In the case of this compound, the methylene (B1212753) bridge presents a unique target for such transformations. The two nitrogen atoms of the isoxazolidine rings are expected to influence the reactivity of the adjacent C-H bonds through inductive effects and by potentially acting as directing groups in metal-catalyzed reactions.

While no direct experimental data for C-H functionalization of this compound is available, analogous systems suggest potential reaction pathways. For instance, the functionalization of methylene-bridged bis(benzimidazolium) salts has been reported to be effective in catalyzing reactions like the benzoin (B196080) condensation, highlighting the reactivity of the bridging CH₂ group. nih.gov Similarly, the synthesis of bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane demonstrates the feasibility of constructing such methylene-bridged heterocyclic compounds, which could then be subjected to functionalization studies.

Hypothetically, the C-H bonds of the methylene bridge in this compound could be activated using various transition-metal catalysts, such as those based on rhodium, palladium, or ruthenium, which are known to mediate C-H activation. nih.govscielo.org.mx The reaction would likely proceed through the formation of a metallacyclic intermediate, where the metal center coordinates to the nitrogen atoms of the isoxazolidine rings, bringing the catalyst into close proximity with the C-H bonds of the methylene linker. Subsequent oxidative addition or concerted metalation-deprotonation would lead to the cleavage of the C-H bond and the formation of a new carbon-metal bond, which could then be further functionalized.

A potential reaction scheme for the palladium-catalyzed arylation of the methylene bridge is presented below.

| Reactant | Catalyst | Reagent | Potential Product |

| This compound | Pd(OAc)₂ | Aryl Halide | (Aryl)(isoxazolidin-2-yl)methylisoxazolidine |

| This compound | [Rh₂(esp)₂] | Diazo Compound | Substituted this compound |

Detailed Reaction Mechanism Elucidation: Theoretical and Experimental Approaches

The elucidation of the precise reaction mechanism for the C-H functionalization of this compound would necessitate a combination of theoretical and experimental approaches.

Theoretical Approaches: Computational studies, primarily using Density Functional Theory (DFT), would be invaluable for mapping the potential energy surface of the reaction. escholarship.org Such calculations could:

Determine the most likely site of initial metal coordination.

Calculate the activation barriers for different C-H activation pathways (e.g., oxidative addition vs. concerted metalation-deprotonation).

Predict the geometry of key intermediates and transition states.

Assess the influence of the isoxazolidine ring substituents on the reaction energetics.

A recent computational study on the ruthenium tetroxide-mediated oxidation of N-substituted isoxazolidines demonstrated the power of DFT in predicting reaction selectivity. mdpi.com Although this study focused on oxidation of the isoxazolidine ring itself and not an adjacent C-H bond, it provides a methodological precedent for investigating the reactivity of isoxazolidine-containing compounds.

Experimental Approaches: Experimental studies would be crucial for validating the theoretical predictions and providing tangible evidence for the proposed mechanisms. Key experimental techniques would include:

Kinetic Isotope Effect (KIE) Studies: By comparing the reaction rates of this compound and its deuterated analogue, this compound-d₂, it would be possible to determine if C-H bond cleavage is the rate-determining step of the reaction.

In-situ Spectroscopy: Techniques such as NMR and IR spectroscopy could be used to monitor the reaction progress in real-time and potentially detect the formation of key intermediates. smolecule.com

Isolation and Characterization of Intermediates: If any intermediates are sufficiently stable, their isolation and characterization by X-ray crystallography would provide definitive structural information.

Systematic Variation of Reaction Parameters: Investigating the effect of different catalysts, ligands, solvents, and temperatures on the reaction outcome would provide valuable insights into the mechanism.

The table below outlines a hypothetical experimental plan to probe the reaction mechanism.

| Experimental Technique | Objective | Expected Outcome |

| Kinetic Isotope Effect | Determine if C-H cleavage is rate-determining. | A significant kH/kD value would support C-H activation in the rate-determining step. |

| In-situ NMR Spectroscopy | Identify reaction intermediates. | Observation of new signals corresponding to catalyst-substrate adducts or other transient species. |

| X-ray Crystallography | Determine the solid-state structure of stable intermediates or products. | Unambiguous confirmation of molecular connectivity and stereochemistry. |

Advanced Applications of Di Isoxazolidin 2 Yl Methane in Organic and Materials Chemistry

Role as Versatile Building Blocks in Organic Synthesissigmaaldrich.comchemistryland.com

The utility of isoxazolidine-containing compounds in organic synthesis is well-established, primarily due to the reactivity of the five-membered ring. nih.govresearchgate.net These structures serve as valuable precursors for a variety of more complex molecules. nih.gov The presence of two such rings in di(isoxazolidin-2-yl)methane makes it a bifunctional building block, capable of participating in reactions at two distinct sites, thereby enabling the synthesis of symmetrical molecules or cross-linked structures.

The isoxazolidine (B1194047) ring is a key precursor for synthesizing complex organic molecules, including natural products and pharmaceutically relevant compounds. nih.govmdpi.com A primary synthetic strategy involves the reductive cleavage of the N-O bond within the isoxazolidine ring. This ring-opening reaction typically yields 1,3-amino alcohols, which are themselves highly valuable and versatile intermediates for constructing more elaborate molecular frameworks. mdpi.com Given that this compound possesses two isoxazolidine rings, its cleavage would be expected to produce a diamino-diol, a useful building block for symmetrical ligands, macrocycles, or polyamide synthesis.

The synthesis of the isoxazolidine ring itself is often achieved through a 1,3-dipolar cycloaddition reaction between a nitrone and an alkene. jchps.comresearchgate.net This method is highly effective for creating structurally diverse isoxazolidines with controlled stereochemistry. mdpi.comorganic-chemistry.org The versatility of this reaction allows for the preparation of a wide array of substituted isoxazolidines that can be further transformed. nih.govmdpi.com For instance, isoxazolidine cycloadducts can undergo reactions like the Schmidt reaction to be converted into fused lactam systems, demonstrating their role in building complex heterocyclic hybrids. mdpi.com

Table 1: Key Synthetic Transformations of the Isoxazolidine Ring

| Transformation | Reagents/Conditions | Product Type | Significance |

|---|---|---|---|

| N-O Bond Cleavage | Catalytic Hydrogenation (e.g., Pd/C, Raney Ni), Reducing Agents | 1,3-Amino Alcohols | Access to crucial synthons for natural products and pharmaceuticals. mdpi.com |

| Schmidt Reaction | HN₃, Acid Catalyst (e.g., MsOH) | Lactams | Integration into fused heterocyclic systems like isoquinolinones. mdpi.com |

| Nucleophilic Substitution | Organometallic Reagents (e.g., Grignard) | Functionalized Alcohols | Introduction of new functional groups by reacting with side chains. nih.gov |

| Reduction of Side Groups | Selective Reducing Agents (e.g., NaBH₄) | Primary Alcohols | Derivatization while preserving the isoxazolidine ring. mdpi.com |

Multi-component reactions (MCRs), which combine three or more reactants in a single step to form a product containing structural elements from all starting materials, are a cornerstone of efficient and green chemistry. nih.gov The synthesis of isoxazolidines is often accomplished via three-component reactions, for example, by reacting diazo compounds, nitrosoarenes, and alkenes. organic-chemistry.org This highlights the accessibility of the isoxazolidine scaffold through convergent synthetic strategies.

While often the product of MCRs, bifunctional molecules like this compound are ideal candidates for use as a reactant in MCRs to generate complex molecules or polymers. For instance, an MCR involving a bifunctional amine, a carbonyl compound, an isocyanide, and a carboxylic acid (an Ugi four-component reaction) can produce intricate bis-amides. nih.gov By analogy, this compound, or its 1,3-amino alcohol derivatives obtained after ring opening, could serve as the bifunctional amine component. This would allow for the rapid assembly of complex, symmetrical structures or for the one-pot synthesis of polymers, where the two reactive ends of the building block participate in the MCR to form the repeating unit of a polymer chain. This approach is highly valued in combinatorial chemistry for generating libraries of diverse compounds. rug.nl

Contributions to Polymer Science and Material Innovation

The incorporation of heterocyclic moieties into polymer backbones is a widely used strategy to impart specific functional properties to materials. The isoxazolidine ring, with its defined stereochemistry and polar N-O bond, can influence the thermal, mechanical, and chemical properties of polymers.

The synthesis of polymers containing isoxazole (B147169) or isoxazoline (B3343090) rings has been demonstrated through methods like the cycloaddition of nitrile-N-oxides with alkynes. rsc.org A similar approach can be envisioned for this compound or its precursors. For example, a bis-nitrone could undergo a poly-cycloaddition reaction with a bis-alkene, resulting in a thermoplastic polymer with isoxazolidine rings integrated directly into the polymer backbone.

Alternatively, the 1,3-amino alcohol derivatives obtained from the ring-opening of this compound can be used as bifunctional monomers in traditional step-growth polymerization. Reaction with diacids or diacyl chlorides would yield polyamides, while reaction with diisocyanates would produce polyurethanes. The presence of the hydroxyl group and the structural kink introduced by the amino alcohol unit would significantly alter the properties of the resulting thermoplastic compared to one made from a simple linear diamine.

The design of functional polymers often relies on the precise placement of specific chemical groups along the polymer chain. mdpi.com this compound offers a route to polymers where the isoxazolidine moiety is a recurring part of the main chain. The synthesis of such polymers can be achieved through several potential strategies, leveraging the bifunctional nature of the molecule or its precursors.

Post-polymerization modification is another powerful technique. A polymer containing pendant alkene groups could be treated with a mononitrone to graft isoxazolidine rings onto the polymer side chains. Conversely, a polymer with pendant nitrone groups could react with alkenes. The most direct route, however, involves using a bifunctional monomer like a bis-nitrone (the precursor to this compound) in a polymerization reaction.

Table 2: Potential Strategies for Synthesizing Isoxazolidine-Containing Polymers

| Polymerization Strategy | Monomers | Resulting Polymer Structure |

|---|---|---|

| Poly-cycloaddition | Bis-nitrone + Bis-alkene | Isoxazolidine rings in the polymer backbone. |

| Step-Growth Polymerization | Diamino-diol (from ring-opened this compound) + Diacid/Diisocyanate | Polyamide or Polyurethane with pendant hydroxyl groups and a unique backbone structure. |

| Polymer Modification | Polymer with pendant alkenes + Mononitrone | Isoxazolidine rings as side-chain functionalities. |

These synthetic routes allow for the creation of polymers where the isoxazolidine functionality can be exploited, for example, for subsequent cross-linking through ring-opening or for tuning material properties like polarity and chain packing. nih.gov

The incorporation of heterocyclic rings into a polymer backbone generally has a significant impact on its material properties. The rigidity of the isoxazolidine ring is expected to restrict segmental motion of the polymer chains, which typically leads to an increase in the glass transition temperature (Tg). researchgate.net This can enhance the thermal stability of the material, making it suitable for applications requiring higher operating temperatures.

Table 3: Expected Influence of Isoxazolidine Incorporation on Polymer Properties

| Property | Expected Effect | Rationale |

|---|---|---|

| Glass Transition Temp. (Tg) | Increase | The rigid heterocyclic ring restricts polymer chain mobility. researchgate.net |

| Thermal Stability | Increase | Higher Tg and potential for strong intermolecular interactions. researchgate.net |

| Mechanical Strength | Increase | Enhanced intermolecular forces due to the polar N-O bond. |

| Solubility | Modified | Increased solubility in polar solvents; decreased in non-polar solvents. |

| Processability | Potentially more complex | Increased viscosity due to strong intermolecular forces may require specific processing conditions. nih.govdtu.dk |

Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on chemical systems composed of multiple molecules bound together by non-covalent interactions. mdpi.com The structure of this compound, with its hydrogen bond donors (N-H) and acceptors (N and O atoms), makes it a candidate for engaging in the complex intermolecular interactions that define this field.

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions. mdpi.com While specific studies on the self-assembly of this compound are not extensively documented, its molecular structure suggests a strong potential for such processes.

The key features of this compound that could drive self-assembly include:

Hydrogen Bonding: The presence of two secondary amine groups (N-H) allows the molecule to act as a hydrogen bond donor. The nitrogen and oxygen atoms in the rings can act as hydrogen bond acceptors. This donor-acceptor capability could lead to the formation of extended one-dimensional chains or more complex three-dimensional networks.

Dipole-Dipole Interactions: The inherent polarity of the N-O bond within the isoxazolidine rings creates molecular dipoles that can interact, contributing to the stability of an assembled state.

Structural Rigidity and Flexibility: The five-membered isoxazolidine rings provide a degree of structural rigidity, while the methylene (B1212753) linker offers conformational flexibility. This combination can be crucial for achieving well-defined, stable supramolecular architectures.

These interactions are fundamental to creating physisorbed nanoporous supramolecular complexes capable of trapping various guest species, a growing area of interest for applications in separation technology and nanoscale patterning. mdpi.com

Host-guest chemistry involves the formation of unique complexes between a large 'host' molecule and a smaller 'guest' molecule. nih.gov The formation of these complexes is driven by non-covalent forces and is often highly selective. mdpi.com This principle is the basis for encapsulation, where a guest molecule is enclosed within a host, which can alter its properties, such as increasing its solubility or protecting it from the surrounding environment. nih.gov

Common host molecules include macrocycles like cyclodextrins, pillararenes, and cucurbiturils, which possess well-defined cavities. nih.govnih.gov

Cyclodextrins (CDs) are cone-shaped oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. nih.govnih.gov This structure makes them ideal for encapsulating nonpolar guest molecules in aqueous solutions, a property widely used in the pharmaceutical field to enhance drug bioavailability. nih.govnih.gov

Pillar[n]arenes are pillar-shaped macrocycles whose cavity size can be tuned to bind specific guests, including alkanes and aromatic compounds. nih.gov

Within this framework, this compound and its derivatives are primarily explored as potential guest molecules. Their size and heterocyclic nature would allow them to fit within the cavities of appropriately sized hosts. Encapsulation could offer a method to:

Improve the solubility of isoxazolidine-based compounds in different media.

Protect the isoxazolidine structure from degradation.

Control its release in a targeted manner for applications in drug delivery or catalysis. nih.gov

The process of encapsulation can significantly enhance the bioavailability of active compounds by ensuring they are delivered to the target site within the organism in a protected state. nih.gov

Catalytic Applications and Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, has become a cornerstone of modern chemical synthesis, standing alongside metal-based and enzymatic catalysis. mdpi.com Isoxazolidine derivatives have emerged as promising organocatalysts, primarily due to the secondary amine functionality embedded within their structure. maynoothuniversity.ie

The catalytic activity of isoxazolidines stems from the secondary amine group (NH), which can mimic the function of natural amino acids like proline. mdpi.commaynoothuniversity.ie This allows them to activate carbonyl compounds through the formation of transient, more reactive intermediates. This compound, possessing two such catalytic sites, represents a potentially bifunctional or cooperative organocatalyst.

N-unsubstituted bicyclic isoxazolidines have been successfully prepared and demonstrated to be effective in organocatalytic reactions. maynoothuniversity.ie The isoxazolidine framework serves as a multipurpose intermediate in organic synthesis and materials science, valued for its utility as a building block for bioactive molecules. nih.gov The synthesis of these catalysts often relies on the 1,3-dipolar cycloaddition between a nitrone and an alkene, which is a highly efficient method for constructing the core five-membered ring. nih.govresearchgate.net

Isoxazolidine-based organocatalysts operate primarily through two well-established aminocatalysis mechanisms: enamine catalysis and iminium ion catalysis. mdpi.commaynoothuniversity.ie

Enamine Catalysis: In this mode, the secondary amine of the isoxazolidine catalyst reacts with a saturated aldehyde or ketone. This reaction forms a nucleophilic enamine intermediate. The enamine, being more nucleophilic than the starting carbonyl compound, readily attacks an electrophilic substrate. Following the reaction, the catalyst is regenerated, and the product is released, completing the catalytic cycle. This pathway is fundamental to a variety of transformations, including aldol (B89426) and Michael addition reactions. maynoothuniversity.ieresearchgate.net

Iminium Ion Catalysis: When the catalyst reacts with an α,β-unsaturated aldehyde or ketone, it forms an electrophilic iminium ion. mdpi.comnih.gov This process lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, making it significantly more susceptible to attack by a nucleophile. This activation mode is famously used in reactions like the Diels-Alder cycloaddition. mdpi.commaynoothuniversity.ie

A thesis focused on NH-isoxazolidines demonstrated their effectiveness in iminium ion-catalyzed Diels-Alder reactions, showcasing the practical application of this mechanism. maynoothuniversity.ie

A major goal in modern chemistry is the development of asymmetric catalytic systems that can produce a single enantiomer of a chiral molecule. youtube.com Chiral, non-racemic isoxazolidine scaffolds are ideal for this purpose. acs.orgnih.gov By installing stereocenters on the isoxazolidine ring, a chiral environment is created around the catalytic amine. This chiral pocket directs the approach of the substrates, forcing the reaction to proceed through a lower-energy transition state for the formation of one enantiomer over the other.

The development of such catalysts draws inspiration from the success of structurally related chiral ligands, such as oxazolidines and trisoxazolines, which have been used effectively in a range of asymmetric transformations. nih.govpsu.edu Research has shown that chiral catalysts based on these five-membered heterocyclic rings can achieve high levels of enantioselectivity. nih.govpsu.edu

Table 1: Examples of Asymmetric Reactions Utilizing Isoxazolidine and Related Scaffolds

| Catalyst Type | Reaction Type | Key Finding | Source |

|---|---|---|---|

| Chiral NH-Isoxazolidines | Diels-Alder Cycloaddition | Demonstrated to be effective enantioselective organocatalysts for Diels-Alder reactions via iminium ion formation. | maynoothuniversity.ie |

| Chiral 1,3-Oxazolidine Ligands | Alkylations, Cycloadditions, Aldol Reactions | The rigid, tunable structure of oxazolidine (B1195125) ligands has found increasing use in various asymmetric catalytic reactions. | nih.gov |

| Chiral Trisoxazoline (TOX) Ligands | 1,3-Dipolar Cycloaddition | Cobalt-TOX complexes serve as excellent catalysts for the 1,3-dipolar cycloaddition of nitrones, with the ability to control diastereoselectivity by temperature. | psu.edu |

| Chiral Phosphoric Acid with Isoxazoles | Enantioselective Addition | Catalyzed the enantioselective addition of 5-amino-isoxazoles to ketimino esters, producing α-alkynyl amino acid derivatives with high enantioselectivity. | nih.gov |

The isoxazolidine scaffold is considered privileged because its rigid cyclic structure allows for a well-defined positioning of substituents, which is critical for creating an effective chiral environment to control stereoselectivity. nih.govscite.ai

Theoretical and Computational Chemistry Studies on Di Isoxazolidin 2 Yl Methane

Quantum Mechanical Investigations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum mechanical methods like Density Functional Theory (DFT) and Ab Initio calculations are foundational tools for investigating the molecular properties of heterocyclic compounds. DFT, particularly with functionals like B3LYP, is widely used to balance computational cost and accuracy for studying the geometry, electronic structure, and reaction mechanisms of isoxazolidine (B1194047) systems. preprints.orgresearchgate.netresearchgate.net These methods allow for the precise calculation of molecular properties that are often difficult to determine experimentally.

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is central to this understanding, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability and chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net

From these energies, key global reactivity descriptors can be calculated. For instance, in a DFT study on novel isoxazolidine derivatives, the HOMO, LUMO, and energy gap values were used to calculate properties like chemical hardness (η) and the global electrophilicity index (ω), which help in predicting the compound's behavior in reactions. researchgate.net

Table 1: Example of Calculated Global Reactivity Descriptors for Isoxazolidine Derivatives (in eV) This data is illustrative and derived from studies on related isoxazolidine compounds.

The Molecular Electrostatic Potential (MEP) provides a visual map of the charge distribution on the molecule's surface. It is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attacks. In an MEP map, regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For a molecule like Di(isoxazolidin-2-yl)methane, the MEP would likely show negative potential around the oxygen atoms of the isoxazolidine rings, identifying them as sites for interaction with electrophiles. researchgate.net

The flexibility of the two five-membered isoxazolidine rings and the rotational freedom around the central N-CH₂-N bond suggest that this compound can exist in multiple conformations. The isoxazolidine ring itself typically adopts a non-planar "envelope" or "twist" conformation. The stability of these conformers is influenced by the substituents on the nitrogen atom. researchgate.net

Computational chemistry can be used to perform a systematic conformational search to identify all stable low-energy structures. By calculating the relative energies (ΔE) and Gibbs free energies (ΔG) of these conformers, their relative populations at a given temperature can be predicted. For this compound, key conformational questions would include the relative orientation of the two rings (syn vs. anti) and the specific puckering of each ring. These studies reveal the most likely three-dimensional structure of the molecule under different conditions (e.g., in the gas phase versus in a solvent). cwu.edu

Quantum mechanical calculations are highly effective at predicting spectroscopic data, which can be used to confirm the structure of synthesized compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the ¹H and ¹³C NMR chemical shifts. These predicted values typically show excellent correlation with experimental data, aiding in the assignment of complex spectra. preprints.orgresearchgate.net For this compound, calculations could predict the chemical shifts for the methylene (B1212753) bridge protons and the distinct protons on the isoxazolidine rings.

Table 2: Example of Predicted vs. Experimental ¹³C NMR Chemical Shifts (δ, ppm) for an Isoxazolidine Derivative This data is illustrative and derived from studies on related isoxazolidine compounds.

IR Spectroscopy: Calculations can determine the harmonic vibrational frequencies of a molecule. These frequencies correspond to the peaks in an IR spectrum and are associated with specific bond stretches, bends, and twists. This allows for a detailed assignment of the experimental spectrum.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths. These results can predict the absorption maxima (λ_max) in a UV-Vis spectrum, providing insight into the electronic structure and chromophores within the molecule.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for mapping the entire energy landscape of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states (TS) that connect them. ims.ac.jp This analysis provides a deep understanding of the reaction mechanism, selectivity, and kinetics.

The activation energy (often expressed as Gibbs free energy of activation, ΔG‡) is the energy barrier that must be overcome for a reaction to occur. Computationally, it is calculated as the energy difference between the transition state and the reactants. A lower activation energy corresponds to a faster reaction rate.

Studies on the formation of isoxazolidines via 1,3-dipolar cycloaddition or their subsequent oxidation have used DFT to calculate the activation barriers for different possible pathways. nih.gov This allows researchers to predict which products will be favored kinetically. For a reaction involving this compound, these calculations could determine the most likely reaction pathway and predict its feasibility. shd-pub.org.rs

Table 3: Example of Calculated Activation and Reaction Energies for a 1,3-Dipolar Cycloaddition This data is illustrative and derived from studies on related heterocyclic compounds.

Parr functions (P(r)) are a powerful local reactivity descriptor used to identify the most electrophilic and nucleophilic sites within a molecule, making them excellent for predicting regioselectivity in reactions like cycloadditions. researchgate.netmdpi.com The electrophilic Parr function, P⁺(r), is calculated from the atomic spin densities of the radical anion, identifying sites susceptible to nucleophilic attack. Conversely, the nucleophilic Parr function, P⁻(r), is derived from the radical cation and identifies sites prone to electrophilic attack. mdpi.comimist.ma

In studies of cycloaddition reactions to form heterocyclic systems, the analysis of Parr functions on the reactants successfully predicts which atoms will form new bonds, thus explaining the observed regioselectivity of the product. mdpi.com For this compound, Parr functions could be used to predict how it would react with various electrophiles or nucleophiles, identifying the most reactive atoms on the isoxazolidine rings.

Intermolecular Interactions and Crystal Packing Studies

Currently, there are no published crystallographic data for this compound. Consequently, a detailed analysis of its crystal packing and the specific non-covalent interactions that govern its three-dimensional structure cannot be provided. Such studies would normally involve techniques like X-ray diffraction to determine the precise arrangement of molecules in the crystal lattice. Computational methods, such as Density Functional Theory (DFT), would then be employed to quantify the various intermolecular forces at play, including hydrogen bonds, van der Waals forces, and dipole-dipole interactions. Without experimental data, the generation of a meaningful data table on these parameters is not possible.

Molecular Dynamics Simulations for Dynamic Behavior

Similarly, the dynamic behavior of this compound has not been investigated through molecular dynamics (MD) simulations, according to available research. MD simulations are powerful computational tools used to model the movement of atoms and molecules over time. For a compound like this compound, these simulations could reveal crucial information about its conformational flexibility, the rotational dynamics of the isoxazolidine rings, and its interactions with solvent molecules. This information is vital for understanding its behavior in solution and its potential to interact with biological targets. The absence of such studies precludes any detailed discussion or data presentation on its dynamic properties.

While research exists for other classes of isoxazolidine derivatives and related heterocyclic compounds, a direct extrapolation of those findings to this compound would be scientifically unsound. The unique structural arrangement of two isoxazolidine rings linked by a methylene bridge would give rise to specific electronic and steric properties that necessitate a dedicated computational investigation.

The absence of theoretical and computational data on this compound highlights a gap in the current body of chemical research. Future studies in this area would be invaluable for completing the scientific picture of this compound and could potentially unlock new applications.

Analytical and Characterization Methodologies in Di Isoxazolidin 2 Yl Methane Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental tools for the detailed structural analysis of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are routinely employed to characterize "Di(isoxazolidin-2-yl)methane" and its derivatives. numberanalytics.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural elucidation of isoxazolidine-containing compounds. mdpi.comresearchgate.net

In the context of "this compound," ¹H NMR spectroscopy would be used to identify the chemical environment of each proton. The number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would reveal the connectivity of protons within the molecule. For instance, the methylene (B1212753) bridge protons connecting the two isoxazolidine (B1194047) rings would likely appear as a distinct singlet, while the protons on the isoxazolidine rings would exhibit more complex splitting patterns due to coupling with adjacent protons.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. researchgate.net The number of signals indicates the number of unique carbon atoms, and their chemical shifts are characteristic of their hybridization and chemical environment (e.g., carbons bonded to nitrogen or oxygen). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (δ, ppm) | Multiplicity | Chemical Shift (δ, ppm) | Carbon Type |

| ~4.5-5.0 | s | ~80-90 | N-CH₂-N |

| ~3.5-4.0 | m | ~65-75 | O-CH₂ |

| ~2.5-3.0 | m | ~45-55 | N-CH₂ |

| ~2.0-2.5 | m | ~30-40 | CH₂ |

| Note: This is a hypothetical representation. Actual chemical shifts may vary depending on the solvent and experimental conditions. |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of the molecule. mdpi.com This is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. For "this compound" (C₇H₁₄N₂O₂), HRMS would confirm this specific elemental composition. The fragmentation pattern observed in the mass spectrum can also help to piece together the structure, as the molecule breaks apart in predictable ways.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.com For "this compound," the IR spectrum would be expected to show characteristic absorption bands for C-H, C-N, and C-O stretching and bending vibrations. The absence of certain peaks, such as a strong C=O or N-H stretch, can also provide valuable structural information.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. While simple saturated heterocyclic compounds like "this compound" may not have strong absorptions in the UV-Vis region, this technique can be useful for derivatives containing chromophores, such as aromatic rings or conjugated systems.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction analysis of single crystals is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. researchgate.net This technique provides precise bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular connectivity and conformation. For "this compound," a successful single-crystal X-ray diffraction study would provide the exact arrangement of the two isoxazolidine rings relative to each other and the geometry of the central methylene bridge. nih.govmdpi.com The resulting crystal structure would also reveal intermolecular interactions, such as hydrogen bonding, in the solid state. researchgate.netnih.gov

Table 2: Illustrative Crystallographic Data for a Heterocyclic Compound

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 14.094(6) |

| b (Å) | 7.248(3) |

| c (Å) | 14.517(6) |

| β (°) | 105.116(14) |

| Volume (ų) | 1431.6(10) |

| Z | 4 |

| Source: Adapted from a study on a new isoxazolidine derivative. researchgate.net |

Advanced Chromatographic Methods (e.g., UHPLC-HRMS/MS for Derivatized Compounds)

For the analysis of complex mixtures or for quantifying trace amounts of "this compound" or its metabolites, advanced chromatographic techniques are employed. Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Tandem Mass Spectrometry (HRMS/MS) is a particularly powerful combination. researchgate.net

This method offers high separation efficiency (from UHPLC) and sensitive, selective detection (from HRMS/MS). researchgate.net In some cases, derivatization of the target compound may be necessary to improve its chromatographic behavior or ionization efficiency in the mass spectrometer. This approach is especially valuable in metabolic studies where the concentrations of the parent compound and its metabolites can be very low.

Other Emerging Characterization Techniques Relevant to Heterocyclic Chemistry

The field of analytical chemistry is continually evolving, with new techniques emerging that can be applied to the study of heterocyclic compounds. While not yet standard for a compound like "this compound," techniques such as cryo-electron microscopy (cryo-EM) are becoming increasingly powerful for the structural elucidation of large and complex molecules. numberanalytics.com Additionally, computational methods, including machine learning and artificial intelligence, are being developed to predict the properties and spectra of heterocyclic compounds, which can aid in their characterization. numberanalytics.com

Future Directions and Emerging Research Avenues for Di Isoxazolidin 2 Yl Methane

Development of Novel Synthetic Strategies and Methodological Advancements

The future synthesis of Di(isoxazolidin-2-yl)methane and its derivatives will likely build upon established methods for constructing the isoxazolidine (B1194047) core, primarily the 1,3-dipolar cycloaddition of nitrones with alkenes. dergipark.org.trnih.gov A key area of future research will be the development of a direct and efficient synthetic route to the target molecule. One plausible strategy involves the reaction of a "methylene-bis-nitrone" species with a suitable alkene. Alternatively, a condensation reaction between formaldehyde (B43269) and two equivalents of a pre-formed isoxazolidine or a suitable N-hydroxy precursor could be explored, analogous to the synthesis of related N,N'-methylenebis(oxazolidine) compounds. researchgate.net

Future methodological advancements should focus on achieving high yields and stereocontrol, which is crucial for defining the spatial orientation of the two isoxazolidine rings. The use of chiral catalysts in asymmetric 1,3-dipolar cycloadditions could lead to the synthesis of enantiomerically pure this compound, opening doors for its application in stereoselective synthesis and as a chiral ligand. organic-chemistry.org Furthermore, exploring one-pot, multi-component reactions could provide a more atom-economical and environmentally benign approach to synthesizing a diverse library of this compound analogues. organic-chemistry.org

Table 1: Potential Synthetic Approaches to this compound

| Synthetic Strategy | Description | Potential Advantages |

| Methylene-bis-nitrone Cycloaddition | Reaction of a difunctional nitrone with an alkene. | Direct formation of the bridged structure. |

| Formaldehyde Condensation | Reaction of formaldehyde with two equivalents of an isoxazolidine precursor. | Potentially straightforward and scalable. |

| Asymmetric Catalysis | Use of chiral catalysts to control stereochemistry. | Access to enantiopure compounds. |

| Multi-component Reactions | Combining multiple starting materials in a single step. | Increased efficiency and reduced waste. |

Exploration of Undiscovered Chemical Transformations and Reactivity Patterns

The chemical behavior of this compound is largely uncharted territory. Future research should systematically investigate its reactivity under various conditions to uncover novel chemical transformations. A primary focus will be the reductive cleavage of the N-O bonds within the isoxazolidine rings, a common transformation for this heterocyclic system. nih.gov This could lead to the formation of unique diamino diol structures with the methylene (B1212753) bridge intact, which could serve as valuable building blocks in organic synthesis.

The influence of the methylene bridge on the reactivity of the individual isoxazolidine rings is another critical area for exploration. It is conceivable that the proximity of the two rings could lead to cooperative effects or intramolecular reactions, resulting in the formation of complex polycyclic structures. Investigating the compound's behavior in the presence of various electrophiles, nucleophiles, and organometallic reagents will be essential to map out its reactivity profile. The study of derivatization reactions, such as those performed on other functionalized isoxazolidines, could also be applied to modify the properties of this compound for specific applications. researchgate.net

Integration into Advanced Functional Materials and Nanotechnology

The bifunctional nature of this compound makes it a prime candidate for the development of novel polymers and advanced materials. The two nitrogen atoms can act as points for polymerization, potentially leading to the formation of new classes of polyamides or other nitrogen-containing polymers with unique thermal and mechanical properties. The ability of related bis(isoxazolidines) to be used in the production of polymers highlights this potential. nih.gov

Furthermore, this compound could function as a cross-linking agent in polymer chemistry, imparting rigidity and modifying the properties of existing materials. In the realm of nanotechnology, self-assembly of this compound derivatives could lead to the formation of well-defined nanostructures, such as nanotubes or vesicles, with potential applications in drug delivery or catalysis. The incorporation of this molecule into metal-organic frameworks (MOFs) could also be explored to create materials with tailored porosity and functionality for gas storage or separation.

Synergistic Approaches in Supramolecular Chemistry and Catalysis

The two nitrogen atoms and four oxygen atoms within the this compound scaffold provide multiple coordination sites for metal ions. This suggests its potential as a versatile ligand in supramolecular chemistry and catalysis. Future research should focus on the synthesis of metal complexes with this compound and the investigation of their structural and electronic properties.

These metal complexes could exhibit interesting catalytic activities, for instance, in oxidation reactions or asymmetric transformations. The defined spatial arrangement of the two isoxazolidine rings could create a chiral pocket around a coordinated metal center, enabling enantioselective catalysis. Moreover, the ability of the molecule to participate in hydrogen bonding and other non-covalent interactions could be harnessed to construct complex supramolecular assemblies with potential applications in molecular recognition and sensing.

Computational Design and Predictive Modeling of this compound Analogues for Targeted Applications

Computational chemistry will be an indispensable tool in guiding the future exploration of this compound and its analogues. Density functional theory (DFT) calculations can be employed to predict the molecule's three-dimensional structure, electronic properties, and spectroscopic signatures. These theoretical insights can aid in the interpretation of experimental data and provide a deeper understanding of the compound's reactivity.

Furthermore, molecular modeling and docking studies, similar to those performed on other isoxazolidine derivatives, can be used to predict the potential biological activity of this compound analogues. nih.gov By screening virtual libraries of these compounds against various biological targets, researchers can identify promising candidates for further experimental investigation in areas such as medicinal chemistry. Predictive modeling can also be used to design analogues with specific physical properties, such as solubility or thermal stability, for targeted applications in materials science.

Q & A

Q. Q. What advanced refinement techniques in SHELX improve structural resolution for This compound crystals with twinning or disorder?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.